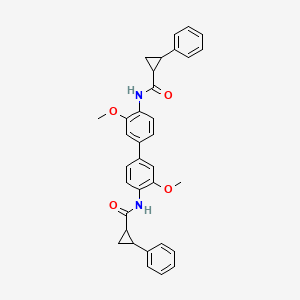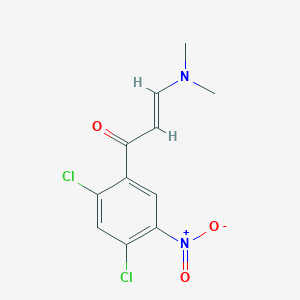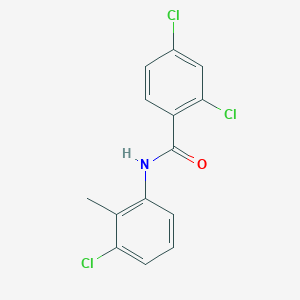![molecular formula C27H34N2O6S2 B3834784 [6-Butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B3834784.png)
[6-Butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate
描述
[6-Butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate is a complex organic compound that features a combination of chromen, thiazole, and butanoate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-Butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate involves multiple steps. One common approach is to start with the preparation of the chromen and thiazole intermediates, followed by their coupling and subsequent functionalization.
Preparation of Chromen Intermediate: The chromen moiety can be synthesized via a Friedel-Crafts acylation reaction followed by cyclization.
Preparation of Thiazole Intermediate: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromen moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and chromen rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities such as antimicrobial, antifungal, or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of [6-Butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole and chromen moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological pathways. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities, respectively.
Chromen Derivatives: Compounds like coumarin and warfarin contain the chromen structure and are known for their anticoagulant properties.
Uniqueness
The uniqueness of [6-Butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
[6-butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6S2/c1-7-8-9-17-12-18-23(33-14-19(24(18)30)21-15-37-16(2)28-21)13-22(17)34-25(31)20(10-11-36-6)29-26(32)35-27(3,4)5/h12-15,20H,7-11H2,1-6H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFPPLNUYVQYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1OC(=O)C(CCSC)NC(=O)OC(C)(C)C)OC=C(C2=O)C3=CSC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-6-nitro-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3834701.png)
![N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-methoxybenzamide](/img/structure/B3834706.png)
![N-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}acetamide](/img/structure/B3834732.png)
![6,6-Dimethyl-5,6a-dihydrobenzo[c]acridin-7-one](/img/structure/B3834734.png)


![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3834752.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B3834753.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3834762.png)

![1-ethyl-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B3834770.png)
![2,4-dihydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B3834794.png)
![3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3834799.png)

